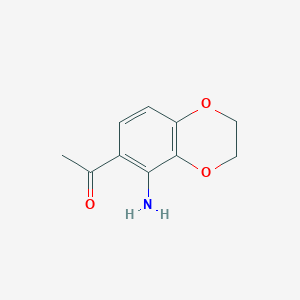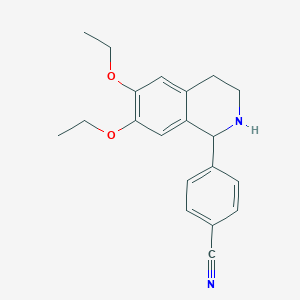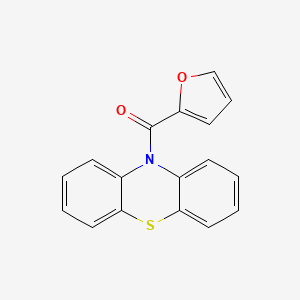![molecular formula C25H27Cl2N3O2 B11510444 N-(3,4-dichlorophenyl)-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B11510444.png)
N-(3,4-dichlorophenyl)-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a tetrahydroisoquinoline core, a dichlorophenyl group, and a dimethylcyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Dichlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a suitable nucleophile reacts with a dichlorobenzene derivative.
Attachment of the Dimethylcyclohexenone Moiety: This could be done through a Michael addition reaction, where the enone reacts with an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.
Reduction: Reduction reactions could target the carbonyl group in the dimethylcyclohexenone moiety.
Substitution: The dichlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a hydroxylated cyclohexane derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE can be compared with other tetrahydroisoquinoline derivatives, such as:
- N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE
- N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H27Cl2N3O2 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C25H27Cl2N3O2/c1-25(2)13-18(11-19(31)14-25)28-15-23-20-6-4-3-5-16(20)9-10-30(23)24(32)29-17-7-8-21(26)22(27)12-17/h3-8,11-12,23,28H,9-10,13-15H2,1-2H3,(H,29,32) |
InChI Key |
MKBLGROIXKQVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2C3=CC=CC=C3CCN2C(=O)NC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11510369.png)

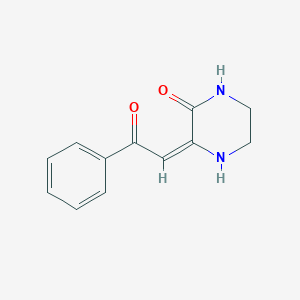
![2-{[2-(biphenyl-2-ylamino)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11510388.png)
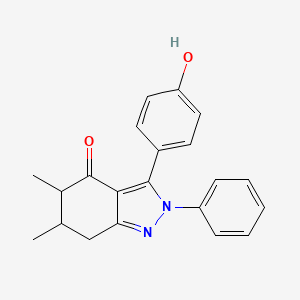
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B11510397.png)
![7-benzyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510406.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11510421.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11510430.png)
![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11510436.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B11510452.png)
